Technical Guide: Fmoc-N-Methyl-D-3,3,3-Trifluoroalanine (Fmoc-N-Me-D-Tfa-OH)
Technical Guide: Fmoc-N-Methyl-D-3,3,3-Trifluoroalanine (Fmoc-N-Me-D-Tfa-OH)
Topic: Fmoc-N-Methyl-D-3,3,3-Trifluoroalanine (Fmoc-N-Me-D-Tfa-OH): Structure, Properties, and Application Guide Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Peptide Scientists
Executive Summary
Fmoc-N-Methyl-D-3,3,3-Trifluoroalanine (often abbreviated as Fmoc-N-Me-D-Tfa-OH or Fmoc-D-NMe-TfeGly-OH ) is a highly specialized, non-canonical amino acid derivative used in advanced peptide drug discovery. It combines two critical structural modifications: N-methylation and side-chain fluorination (trifluoromethylation).
This residue is a "power tool" in medicinal chemistry, designed to simultaneously address three common failure modes in peptide therapeutics:
-
Proteolytic Instability: The D-configuration and N-methylation synergistically block protease recognition.
-
Membrane Permeability: The
-methyl and groups significantly increase lipophilicity ( ). -
Conformational Control: The steric bulk restricts backbone dihedral angles (
), locking peptides into bioactive conformations.
Chemical Identity & Structure
Nomenclature and Classification
-
IUPAC Name: (2R)-2-[(9H-fluoren-9-ylmethoxy)carbonyl(methyl)amino]-3,3,3-trifluoropropanoic acid
-
Common Name: Fmoc-N-methyl-D-3,3,3-trifluoroalanine
-
Chirality: R (D-configuration). Note: Standard L-amino acids are S-configured; the R-configuration here denotes the non-natural D-isomer.
-
Molecular Formula:
-
Molecular Weight: ~379.33 g/mol
Structural Visualization
The molecule features a bulky Fmoc protecting group, a tertiary amide (due to N-methylation), and an electron-withdrawing trifluoromethyl group on the
Figure 1: Structural connectivity of Fmoc-N-Me-D-Tfa-OH. The N-methyl and CF3 groups create significant steric crowding around the alpha-carbon.
Physicochemical Properties[1][2][3][4]
The combination of fluorine and methylation drastically alters the properties compared to native Alanine.
| Property | Value / Characteristic | Impact on Synthesis/Biology |
| Molecular Weight | 379.33 g/mol | Heavier than Fmoc-Ala-OH (311.3 g/mol ) due to |
| Solubility | High in DMF, NMP, DCM | Lipophilic side chains enhance solubility in organic solvents. |
| pKa ( | ~3.2 (Predicted) | |
| Lipophilicity | High | |
| Steric Bulk | Very High | |
| Electronic Effect | Strong Electron Withdrawing | Reduces nucleophilicity of the amine after Fmoc removal. |
Key Insight: The
Synthesis & Manufacturing
Since this is a specialized building block, it is typically synthesized via one of two high-fidelity routes to ensure optical purity.
Route A: Enzymatic Resolution (Preferred for Scale)
-
Precursor: Synthesis of racemic 3,3,3-trifluoroalanine from trifluoropyruvate.
-
Resolution: Use of D-amino acid oxidase or acylase to isolate the D-enantiomer.
-
N-Methylation: Reductive amination using paraformaldehyde and mild hydride reducing agents (e.g.,
) or the "Oxazolidinone Route" (Ben-Ishai method) to prevent racemization. -
Protection: Standard Fmoc-OSu protection.
Route B: Asymmetric Synthesis (Lab Scale)
Utilizes chiral sulfinimines derived from trifluoropyruvate, followed by diastereoselective reduction and subsequent N-methylation.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Critical Warning: This residue presents a "Double Difficulty" in SPPS:
-
Coupling TO the resin: The N-methyl group creates steric hindrance.
-
Coupling ON to the residue: Once coupled and deprotected, the N-methyl secondary amine is sterically hindered, AND the electron-withdrawing
group reduces the nucleophilicity of that amine.
Coupling Protocol (The "Hard Coupling" Cycle)
Reagents:
-
Activator: HATU or COMU (Stronger than HBTU/PyBOP).
-
Base: DIPEA or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
-
Solvent: DMF or NMP (NMP preferred for difficult sequences).
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF (30 min).
-
Fmoc Deprotection: 20% Piperidine/DMF (2 x 10 min). Note: Monitor UV; deprotection of bulky residues can be slow.
-
Activation (Pre-activation is critical):
-
Dissolve Fmoc-N-Me-D-Tfa-OH (3-5 eq) in NMP.
-
Add HATU (2.9-4.9 eq).
-
Add DIPEA (6-10 eq).
-
Wait 30-60 seconds for activation (color change to yellow/orange).
-
-
Coupling:
-
Add activated mixture to resin.[1]
-
Time: 2 - 4 hours (Standard amino acids take 30-60 min).
-
Temp: Elevated temperature (50°C) is highly recommended, but ensure microwave power is modulated to prevent racemization of the sensitive D-center.
-
-
Monitoring: Standard Kaiser test will FAIL (it detects primary amines). Use the Chloranil Test or Bromophenol Blue to detect secondary amines.
-
Double Coupling: Always perform a second coupling cycle for this residue.
Elongation (Coupling the Next Amino Acid)
The secondary amine of N-Me-D-Tfa is a poor nucleophile.
-
Strategy: Use highly reactive acylating agents.
-
Recommendation: Use Fmoc-Amino Acid Fluorides or HATU/HOAt at 60°C.
-
Capping: Acetylate unreacted amines aggressively after this step to prevent deletion sequences.
Figure 2: Optimized SPPS cycle for N-methylated trifluoroalanine. Note the requirement for secondary amine monitoring and potential double coupling.
Impact on Drug Design[1][2][4]
Incorporating Fmoc-N-Me-D-Tfa-OH into a peptide sequence induces profound changes in the molecule's pharmacological profile.
Metabolic Stability (The "Fortress" Effect)
-
Protease Resistance: Proteases (e.g., Trypsin, Chymotrypsin) recognize specific side chains and backbone geometries.
-
D-Stereochemistry: Mismatches the chiral pocket of endogenous enzymes.
-
N-Methylation: Removes the H-bond donor required for the catalytic triad of many proteases to "grip" the backbone.
-
Result: Peptides containing this residue often exhibit half-lives (
) in plasma extended from minutes to hours.
-
Membrane Permeability[6]
-
Lipophilicity Boost: The
group is extremely lipophilic. -
Solvation Energy: N-methylation removes a solvent-exposed hydrogen bond, reducing the energy penalty for the peptide to desolvate and enter the lipid bilayer.
-
Application: Ideal for converting cell-impermeable peptides into Intracellularly Active therapeutics.
Conformational Constraint
-
The N-methyl group clashes with the side chain and the preceding carbonyl oxygen.
-
This restricts the Ramachandran angles (
), forcing the peptide into specific turn structures (often -turns or semi-extended conformations). -
Utility: Used to lock a peptide into its "receptor-bound" shape, increasing affinity by reducing the entropy penalty of binding.
References
-
Solid-Phase Peptide Synthesis (SPPS)
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
-
N-Methylation in Peptides
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
-
Fluorine in Medicinal Chemistry
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
-
Coupling Reagents for Hindered Amines
